Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate structure properties
Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate structure properties
Executive Summary
Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is a conformationally constrained, cyclic quaternary
This structural motif renders it a critical scaffold in peptidomimetics for inducing specific secondary structures (such as
Structural Analysis & Stereochemistry
Geometric Configuration
The defining feature of this molecule is the quaternary stereocenter at C1 .[1]
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Formula:
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Molecular Weight: 169.22 g/mol
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Chirality: The (1R) designation indicates the absolute spatial arrangement of the amine and ester groups.[1] In the Cahn-Ingold-Prelog (CIP) priority system:
Conformational Lock
The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain.[1] However, the bulky gem-disubstitution at C1 introduces significant steric constraints.
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A(1,3) Strain: The interaction between the C1 substituents and the adjacent equatorial protons is minimized.[1]
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Peptide Rigidification: When incorporated into a peptide chain, the restricted rotation around the
( ) and ( ) torsion angles forces the backbone into stable folded architectures, often favoring helical turns over extended sheets.
Synthetic Routes & Process Chemistry
The synthesis of the quaternary core typically relies on constructing the ring around the quaternary carbon or introducing the amine/ester functionality to a pre-existing ring. The most robust route for the "3-ene" derivative is the Diels-Alder Cycloaddition .
Primary Route: Diels-Alder Cycloaddition
This method constructs the cyclohexene ring while simultaneously establishing the quaternary center.[1]
Reagents:
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Dienophile: Methyl 2-acetamidoacrylate (or 2-benzamidoacrylate).[1]
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Diene: 1,3-Butadiene (gas) or sulfolene (butadiene precursor).[1]
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Catalyst: Lewis Acids (e.g.,
, ) can accelerate the reaction and improve regioselectivity if substituted dienes are used.[1]
Mechanism: The [4+2] cycloaddition yields the racemic acetamido-ester.[1] To obtain the specific (1R) enantiomer, an enzymatic resolution step is required post-synthesis.
Protocol: Enzymatic Resolution (Self-Validating)
Note: The Diels-Alder reaction yields a racemate.[1] The following protocol describes the resolution to isolate the (1R) enantiomer.
Materials:
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Racemic Methyl 1-acetamidocyclohex-3-ene-1-carboxylate.[1]
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Enzyme: Alcalase 2.4L or Penicillin G Acylase (immobilized).[1]
Step-by-Step Methodology:
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Emulsification: Suspend 10 mmol of the racemic N-acetyl ester in 50 mL of Phosphate Buffer (0.1 M, pH 7.5). Add 5% acetone to improve solubility.[1]
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Initiation: Add 1.0 mL of Alcalase. Maintain temperature at 30°C.
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Monitoring: Monitor the reaction via chiral HPLC. The enzyme typically hydrolyzes the (1S)-ester to the acid, leaving the (1R)-ester intact (or vice versa depending on enzyme specificity; Alcalase often favors the L-enantiomer hydrolysis, leaving the D-analog). Validation: Check pH stability; a drop in pH indicates acid formation (hydrolysis).[1]
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Termination: When conversion reaches 50%, stop the reaction by adjusting pH to 2.0 with 1M HCl.
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Extraction: Extract the unreacted ester (the desired product) with Ethyl Acetate (
mL). The hydrolyzed acid remains in the aqueous phase. -
Purification: Dry the organic layer over
, filter, and concentrate.
Chemical Reactivity & Derivatization[1][2][3]
The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization.
| Functional Group | Reactivity Profile | Strategic Application |
| Primary Amine ( | Nucleophilic attack, Acylation, Alkylation. | Peptide coupling (N-terminus extension).[1] |
| Methyl Ester | Hydrolysis, Transesterification, Reduction. | C-terminus activation or conversion to aldehyde/alcohol.[1] |
| Alkene (C3=C4) | Electrophilic addition, Epoxidation, Dihydroxylation.[1] | Introduction of polarity (e.g., diols) to mimic sugars or transition states.[1] |
Pathway Visualization
The following diagram illustrates the divergence of chemical space accessible from this core scaffold.
Analytical Characterization
To validate the identity and purity of the synthesized (1R) isomer, the following analytical parameters are standard.
Nuclear Magnetic Resonance (NMR)
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NMR (300 MHz,
):- 5.75 (m, 1H, Vinyl), 5.60 (m, 1H, Vinyl) — Distinctive "roofing" effect of the alkene system.
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3.75 (s, 3H,
) — Methyl ester singlet. -
2.60 - 1.80 (m, 4H, Ring
) — Complex multiplets due to ring puckering. -
1.65 (s, broad,
) — Exchangeable.
Chiral HPLC Method[1]
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Column: Chiralpak AD-H or OD-H.[1]
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Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]
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Detection: UV at 210 nm (Amine/Ester absorption).[1]
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Expectation: The (1R) and (1S) enantiomers should show baseline separation.[1]
Pharmaceutical Applications
Peptidomimetics
The incorporation of
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Helix Promotion: These residues are strong inducers of
-helical structures.[1] -
Proteolytic Stability: The quaternary center prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin), significantly increasing the half-life of peptide drugs in vivo.
Neuraminidase Inhibitors
The cyclohexene core is structurally homologous to the transition state of sialic acid hydrolysis by viral neuraminidase.[1]
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While Oseltamivir (Tamiflu) is a 3,4,5-trisubstituted cyclohexene, the 1-amino-1-carboxy scaffold serves as a template for "second-generation" inhibitors designed to overcome viral resistance. The C3=C4 double bond is often functionalized to introduce lipophilic side chains necessary for binding to the hydrophobic pocket of the enzyme active site.
References
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Avenoza, A., et al. (2001).[1] "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron.
- Context: Describes the Diels-Alder synthesis of the cyclohexene amino acid core using methyl 2-benzamidoacryl
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Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] "Stereoselective synthesis of quaternary
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry.- Context: Comprehensive review on the synthesis and properties of qu
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Ohfune, Y., & Shinada, T. (2003).[1] "Enantio- and Diastereoselective Synthesis of Cyclic
-Amino Acids." European Journal of Organic Chemistry.[1]- Context: Details the use of Strecker and Diels-Alder reactions for constrained cyclic amino acids.
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PubChem. (2025).[1][2] "Compound Summary: 1-aminocyclohex-3-ene-1-carboxylic acid." National Library of Medicine.[1] Link
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Context: Verification of chemical identifiers and general physical property data for the parent acid.[1]
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